![molecular formula C17H16 B14319638 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene CAS No. 112903-09-0](/img/structure/B14319638.png)
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methylphenyl)ethenyl]bicyclo[420]octa-1,3,5-triene is a complex organic compound that features a bicyclic structure with a vinyl group and a methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene can be achieved through a multi-step process. One common method involves the reaction of (2-bromovinyl)benzene with benzocyclobutene in the presence of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30°C . This reaction sequence includes the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
The use of rhodium (I) complexes as catalysts in one-pot procedures starting from terminal aryl alkynes has been reported . This method involves a sequence of catalytic steps that efficiently produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The vinyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the creation of photo and thermopolymerizable composites.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with other molecules, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the vinyl and methylphenyl groups.
4-Vinylbenzocyclobutene: Contains a vinyl group but differs in the positioning of substituents.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure with different substituents.
Uniqueness
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific combination of a vinyl group and a methylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
112903-09-0 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-[2-(4-methylphenyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C17H16/c1-13-2-4-14(5-3-13)6-7-15-8-9-16-10-11-17(16)12-15/h2-9,12H,10-11H2,1H3 |
Clave InChI |
MRUZLLQCXSUJPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC3=C(CC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


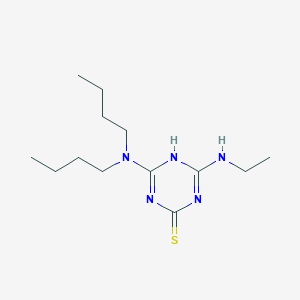
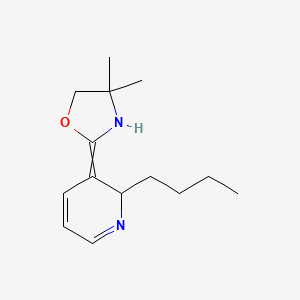
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
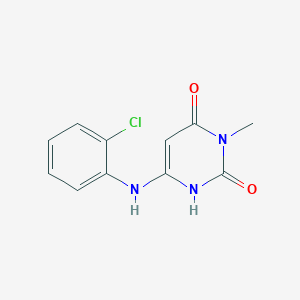

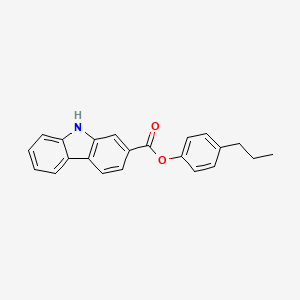
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
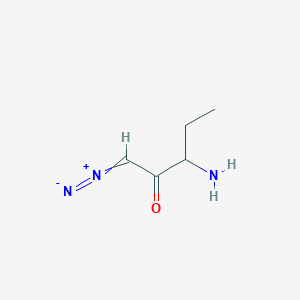
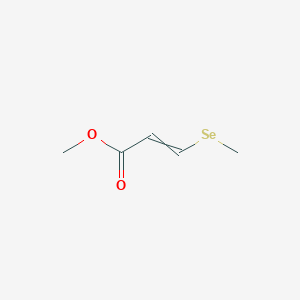
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
